Cerivastatin

Descripción

On August 8, 2001 the U.S. Food and Drug Administration (FDA) announced that Bayer Pharmaceutical Division voluntarily withdrew Baycol from the U.S. market, due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering (lipid-lowering) product. It has also been withdrawn from the Canadian market.

This compound is a synthetic lipid-lowering agent. This compound competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for cardiovascular disease. It was withdrawn in at least one region.

This compound is the ((E)-(+))-isomer; structure given in first source

See also: this compound Sodium (active moiety of).

Structure

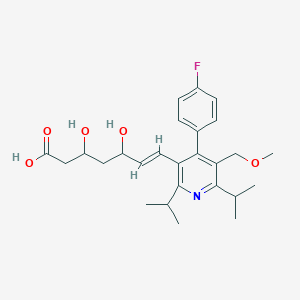

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEERZIQQUAZTOL-ANMDKAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022786 | |

| Record name | Cerivastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly solubility | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145599-86-6 | |

| Record name | Cerivastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerivastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerivastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CERIVASTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cerivastatin's Market Withdrawal: A Technical and Historical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

The market withdrawal of cerivastatin (Baycol®/Lipobay®) in August 2001 remains a pivotal case study in pharmacovigilance and drug safety. This technical guide provides a comprehensive analysis of the historical context surrounding this compound's removal from the market, focusing on the quantitative data, experimental methodologies, and underlying molecular mechanisms of its associated myotoxicity. The primary catalyst for the withdrawal was a significantly elevated risk of rhabdomyolysis, a severe and potentially fatal muscle-wasting condition, particularly when co-administered with the fibrate drug, gemfibrozil. This document delves into the pharmacokinetic and pharmacodynamic interactions that underpinned this heightened risk, offering valuable insights for researchers, scientists, and professionals engaged in the development of new therapeutic agents.

Historical Context and Timeline of Market Withdrawal

This compound, a potent inhibitor of HMG-CoA reductase, was developed by Bayer AG and first approved for the treatment of hypercholesterolemia in the United Kingdom in 1997, followed by approval in the United States in the same year.[1] It was marketed for its high potency at low doses. However, post-marketing surveillance soon revealed a concerning number of reports of severe myopathy and rhabdomyolysis.

Timeline of Key Events:

-

1997: this compound receives initial market approval.

-

1999: The drug's label is revised to include a warning about the rare occurrence of rhabdomyolysis with statin therapy. Later in the year, the label is further updated to contraindicate the combined use of this compound and gemfibrozil.[2]

-

May 2001: Bayer issues a letter to healthcare professionals advising a starting daily dose of ≤0.4 mg to mitigate the risk of rhabdomyolysis.[2]

-

August 8, 2001: Bayer AG announces the voluntary withdrawal of this compound from most markets worldwide, citing the increased risk of rhabdomyolysis, especially in combination with gemfibrozil.[3] The withdrawal followed reports of 31 deaths in the United States linked to this compound-associated rhabdomyolysis.[2]

-

August 28, 2001: The withdrawal is extended to Japan after it was announced that gemfibrozil would soon be marketed in the country.[4]

The withdrawal highlighted critical issues in post-marketing surveillance and the challenges of identifying rare but severe adverse drug reactions.[5] Internal company documents later revealed that Bayer had been aware of the potential for a significant interaction with gemfibrozil shortly after the drug's launch.[6]

Quantitative Analysis of Rhabdomyolysis Risk

Post-marketing data clearly demonstrated a disproportionately high incidence of rhabdomyolysis associated with this compound compared to other statins available at the time. This risk was dramatically amplified when this compound was used concomitantly with gemfibrozil.

| Drug/Combination | Reporting Rate of Rhabdomyolysis (Cases per 10,000 person-years) | Fold-Increase in Risk vs. Other Statin Monotherapy | Reference |

| Other Statins (atorvastatin, fluvastatin, lovastatin, pravastatin, simvastatin) - Monotherapy | 0.44 | 1x | [7] |

| This compound - Monotherapy | 5.34 | ~12x | [8] |

| Other Statins + Fibrate (gemfibrozil or fenofibrate) | Not explicitly quantified in this format, but risk is elevated | >10x | [7] |

| This compound + Gemfibrozil | 1035 | ~2352x | [8] |

| Pharmacokinetic Interaction with Gemfibrozil | Parameter | Value | Reference |

| This compound AUC (Area Under the Curve) Increase | Mean Increase | 559% (5.6-fold) | [6] |

| This compound Cmax (Maximum Concentration) Increase | Mean Increase | 307% (3.1-fold) | [6] |

| Gemfibrozil Inhibition of CYP2C8 (this compound Metabolism) | IC50 (Gemfibrozil) | 28 µM | [9] |

| Gemfibrozil Glucuronide Inhibition of CYP2C8 | IC50 (Gemfibrozil 1-O-β-glucuronide) | 4 µM | [9] |

| Gemfibrozil Inhibition of OATP1B1 (this compound Hepatic Uptake) | IC50 (Gemfibrozil) | 72 µM | [9] |

| Gemfibrozil Glucuronide Inhibition of OATP1B1 | IC50 (Gemfibrozil 1-O-β-glucuronide) | 24 µM | [9] |

Experimental Protocols and Methodologies

The understanding of this compound's heightened myotoxicity risk is built upon key in vitro and in vivo studies. Below are summaries of the methodologies employed in pivotal experiments.

In Vitro Inhibition of CYP2C8 and OATP1B1

Objective: To determine the inhibitory potential of gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, on the primary metabolic and transport pathways of this compound.

Methodology Summary:

-

CYP2C8 Inhibition Assay:

-

System: Human liver microsomes or recombinant human CYP2C8 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: A specific probe substrate for CYP2C8 (e.g., paclitaxel 6α-hydroxylase activity) or this compound itself.

-

Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at varying concentrations.

-

Procedure: The substrate and inhibitors are incubated with the enzyme system and an NADPH-generating system to initiate the metabolic reaction. The reaction is terminated after a specified time, and the formation of the metabolite is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The rate of metabolite formation at different inhibitor concentrations is used to calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

-

OATP1B1 Inhibition Assay:

-

System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected to express the human OATP1B1 transporter.

-

Substrate: A radiolabeled or fluorescently tagged substrate of OATP1B1, such as [³H]-estrone-3-sulfate or this compound.

-

Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at various concentrations.

-

Procedure: The transfected cells are incubated with the substrate in the presence and absence of the inhibitors for a defined period. The uptake of the substrate into the cells is then measured by quantifying the radioactivity or fluorescence.

-

Data Analysis: The reduction in substrate uptake in the presence of the inhibitors is used to determine the IC50 value.[10][11]

-

Clinical Pharmacokinetic Drug-Drug Interaction Study

Objective: To quantify the in vivo effect of gemfibrozil co-administration on the pharmacokinetics of this compound in healthy human volunteers.

Methodology Summary:

-

Study Design: A randomized, double-blind, two-phase crossover study design is typically employed to minimize inter-individual variability.

-

Participants: A cohort of healthy volunteers meeting specific inclusion and exclusion criteria.

-

Treatment Phases:

-

Phase 1 (Control): Participants receive a single oral dose of this compound (e.g., 0.3 mg) with a placebo.

-

Phase 2 (Interaction): Participants receive multiple doses of gemfibrozil (e.g., 600 mg twice daily for several days) to achieve steady-state concentrations, followed by a single oral dose of this compound.

-

-

Washout Period: A sufficient washout period is implemented between the two phases to ensure complete elimination of the drugs from the participants' systems.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after this compound administration in both phases.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are measured using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The geometric mean ratios of these parameters between the gemfibrozil and placebo phases are calculated to quantify the magnitude of the drug-drug interaction.[1]

Molecular Mechanisms and Signaling Pathways

The myotoxicity of statins, including this compound, is a complex process involving multiple cellular and molecular pathways. The primary mechanism of action of statins is the inhibition of HMG-CoA reductase, which has downstream effects beyond cholesterol synthesis.

HMG-CoA Reductase Inhibition and Downstream Effects

Caption: Inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway.

The inhibition of HMG-CoA reductase by this compound not only reduces cholesterol synthesis but also depletes essential downstream products of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras, Rho, and Rab, which are involved in critical cellular signaling pathways. Disruption of protein prenylation is thought to be a key contributor to statin-induced myopathy.

Proposed Mechanisms of this compound-Induced Myotoxicity

Caption: Key cellular pathways implicated in this compound-induced myotoxicity.

Several interconnected mechanisms are believed to contribute to the myotoxic effects of this compound:

-

Mitochondrial Dysfunction: Statins can impair the function of the mitochondrial respiratory chain, partly through the depletion of coenzyme Q10 (ubiquinone), an essential component of the electron transport chain. This leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore, which can trigger apoptosis.

-

Induction of Apoptosis: Statin-induced mitochondrial dysfunction can initiate the intrinsic apoptotic pathway through the release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death of myocytes.

-

Activation of the Ubiquitin-Proteasome System: Studies have shown that statins can upregulate the expression of genes involved in the ubiquitin-proteasome system, the major pathway for protein degradation in cells.[3][12] This can lead to the breakdown of muscle proteins and contribute to muscle atrophy and weakness.

This compound and Gemfibrozil Interaction Workflow

Caption: Pharmacokinetic interaction of this compound and gemfibrozil leading to rhabdomyolysis.

The profound drug-drug interaction between this compound and gemfibrozil is primarily pharmacokinetic in nature. Gemfibrozil and its glucuronide metabolite are potent inhibitors of both the hepatic uptake transporter OATP1B1 and the metabolic enzyme CYP2C8. This dual inhibition significantly reduces the clearance of this compound, leading to a substantial increase in its systemic and, consequently, muscle tissue concentrations, thereby amplifying its myotoxic potential and dramatically increasing the risk of rhabdomyolysis.

Conclusion and Implications for Drug Development

The withdrawal of this compound serves as a critical lesson in drug safety and the importance of robust post-marketing surveillance. For researchers and drug development professionals, this case underscores several key considerations:

-

Thorough Characterization of Metabolic and Transport Pathways: A comprehensive understanding of a drug candidate's metabolic and transport pathways is essential to anticipate potential drug-drug interactions.

-

Early Assessment of Interaction Potential: In vitro screening for inhibition of key enzymes and transporters should be conducted early in development, especially for drugs that will be co-administered with other medications.

-

Vigilant Post-Marketing Surveillance: The this compound case highlights the necessity of a responsive and transparent post-marketing surveillance system to detect and act upon rare but serious adverse events.

-

Consideration of Pharmacogenomic Factors: Individual genetic variations in drug metabolizing enzymes and transporters can influence a patient's susceptibility to adverse drug reactions.

By integrating the lessons learned from the this compound withdrawal, the pharmaceutical industry can continue to improve the safety of new medicines and better protect public health.

References

- 1. Gemfibrozil greatly increases plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and assessment of statin-related muscular adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiological mechanisms of statin‐associated myopathies: possible role of the ubiquitin‐proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in ubiquitin proteasome pathway gene expression in skeletal muscle with exercise and statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potential for conflict of interest in the evaluation of suspected adverse drug reactions: use of this compound and risk of rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for this compound-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathophysiological mechanisms of statin-associated myopathies: possible role of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

Cerivastatin: A Technical Guide to its Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of cerivastatin, a potent, synthetically derived inhibitor of HMG-CoA reductase. While withdrawn from the market, its chemistry remains of interest to those in the field of medicinal chemistry and drug design.

Chemical Structure of this compound

This compound, known by the IUPAC name (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid, is a highly substituted pyridine derivative.[1][2] Its structure is distinguished by several key features that contribute to its high potency as an HMG-CoA reductase inhibitor.

The core of the molecule is a pyridine ring , which is extensively functionalized with:

-

A 4-(4-fluorophenyl) group at the 4-position.

-

Two isopropyl groups at the 2- and 6-positions.

-

A methoxymethyl group at the 5-position.

-

The pharmacologically active (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain at the 3-position. This side chain is a structural mimic of the natural substrate of HMG-CoA reductase, HMG-CoA, and is responsible for the drug's inhibitory activity.[3]

The sodium salt of this compound is a white to off-white, hygroscopic, amorphous powder that is soluble in water, methanol, and ethanol.[4]

Physicochemical and Pharmacological Data

The following tables summarize key physicochemical and pharmacological data for this compound.

| Physicochemical Properties | |

| Property | Value |

| Molecular Formula | C₂₆H₃₄FNO₅ |

| Molecular Weight | 459.55 g/mol |

| Specific Optical Rotation [α]D²⁰ (Sodium Salt) | +24.1° (c = 1 in ethanol) |

| Pharmacological Data | |

| Parameter | Value |

| HMG-CoA Reductase Ki | 1.3 x 10⁻⁹ M |

| IC₅₀ (HepG2 cells) | 1.0 x 10⁻⁹ M |

| ED₅₀ (in vivo, rats) | 0.002 mg/kg |

Synthesis Pathway of this compound

The total synthesis of this compound is a complex, multi-step process that can be conceptually divided into two main parts: the construction of the highly substituted pyridine core and the synthesis and subsequent attachment of the chiral dihydroxyheptenoic acid side chain. The synthetic strategy often relies on a convergent approach, where the two main fragments are prepared separately and then coupled.

I. Synthesis of the Substituted Pyridine Core

The construction of the polysubstituted pyridine ring is a significant challenge in the synthesis of this compound. A common approach involves a modified Hantzsch pyridine synthesis, followed by a series of functional group manipulations.

Step 1: Hantzsch Dihydropyridine Synthesis The initial step involves the condensation of three components: an aldehyde (e.g., 4-fluorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) or an enamine to form a dihydropyridine intermediate. This reaction is a cornerstone in the synthesis of many pyridine-containing pharmaceuticals.

Step 2: Aromatization The dihydropyridine ring is then oxidized to the corresponding aromatic pyridine ring. Common oxidizing agents for this transformation include nitric acid, chromium trioxide, or other suitable reagents.

Step 3: Functional Group Interconversions Subsequent steps involve the modification of the substituents on the pyridine ring to introduce the required isopropyl and methoxymethyl groups. This may involve a series of reactions such as halogenation, cross-coupling, reduction, and etherification to achieve the desired substitution pattern.

II. Synthesis and Attachment of the Chiral Side Chain

The stereoselective synthesis of the dihydroxyheptenoic acid side chain is critical for the biological activity of this compound.

Step 4: Chiral Side Chain Synthesis The chiral side chain can be prepared through various asymmetric synthesis strategies. These include the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic methods. The use of enzymes such as deoxyribose-5-phosphate aldolase (DERA) has been explored for the efficient and stereoselective synthesis of statin side chain precursors.

Step 5: Coupling of the Side Chain The final key step is the coupling of the chiral side chain with the pyridine core. This is typically achieved through a Wittig reaction or a Horner-Wadsworth-Emmons olefination, which forms the trans-double bond present in the heptenoate side chain. This reaction connects the two major fragments of the molecule.

Step 6: Deprotection and Salt Formation In the final stages of the synthesis, any protecting groups used to mask reactive functional groups are removed. The carboxylic acid is then typically converted to its sodium salt to enhance its aqueous solubility and suitability for formulation.

Experimental Protocols

The following provides a generalized protocol for a key reaction in the synthesis of a statin intermediate, illustrating the typical laboratory procedures involved.

Generalized Protocol for Wittig Olefination

To a solution of the phosphonium salt of the pyridine core in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., -78 °C) is added a strong base (e.g., n-butyllithium) dropwise to generate the ylide. The reaction mixture is stirred for a period to ensure complete ylide formation. A solution of the chiral side-chain aldehyde in the same solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the coupled product.

| Representative Reaction Yields | |

| Reaction Step | Typical Yield (%) |

| Hantzsch Dihydropyridine Synthesis | 75-90% |

| Aromatization | 80-95% |

| Wittig Olefination | 60-80% |

Synthesis Pathway Diagram

Caption: A schematic overview of the convergent synthesis of this compound.

References

- 1. This compound | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Cerivastatin's Primary Metabolites and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia. Its high efficacy at low doses was a notable characteristic. However, it was withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins. Understanding the metabolic fate of this compound and the pharmacological activity of its metabolites is crucial for comprehending its overall clinical profile and the mechanisms underlying its adverse effects. This technical guide provides an in-depth overview of the primary metabolites of this compound, their activity, and the experimental methodologies used for their characterization.

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The two main initial metabolic pathways are demethylation and hydroxylation, leading to the formation of two primary active metabolites, M-1 and M-23, respectively. A subsequent metabolite, M-24, is formed through the hydroxylation of M-1 or demethylation of M-23.[1][2]

The key enzymes responsible for these transformations are CYP2C8 and CYP3A4.[2] Specifically, the demethylation to form M-1 is catalyzed by both CYP2C8 and CYP3A4, while the hydroxylation to form M-23 is predominantly mediated by CYP2C8.[2]

// Nodes this compound [label="this compound", fillcolor="#F1F3F4"]; M1 [label="M-1 (Demethylation)", fillcolor="#F1F3F4"]; M23 [label="M-23 (Hydroxylation)", fillcolor="#F1F3F4"]; M24 [label="M-24 (Hydroxylation of M-1 or\nDemethylation of M-23)", fillcolor="#F1F3F4"]; Excretion [label="Excretion (Urine and Feces)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges this compound -> M1 [label="CYP2C8, CYP3A4", color="#4285F4"]; this compound -> M23 [label="CYP2C8", color="#EA4335"]; M1 -> M24 [label="Hydroxylation", color="#FBBC05"]; M23 -> M24 [label="Demethylation", color="#FBBC05"]; M1 -> Excretion [style=dashed, color="#34A853"]; M23 -> Excretion [style=dashed, color="#34A853"]; M24 -> Excretion [style=dashed, color="#34A853"]; }

Caption: Workflow for in vitro metabolism studies.

Quantification of this compound and its Metabolites by HPLC-MS/MS

This section provides a general outline of an HPLC-MS/MS method for the simultaneous quantification of this compound and its primary metabolites in biological matrices.

Objective: To develop a sensitive and specific method for the quantitative analysis of this compound, M-1, and M-23.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase column (e.g., C18 or C8)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion → Product ion

-

M-1: Precursor ion → Product ion

-

M-23: Precursor ion → Product ion

-

Internal Standard: Precursor ion → Product ion

-

Sample Preparation:

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma or microsomal incubation sample.

-

Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or vial for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration and compatibility.

Conclusion

The primary metabolites of this compound, M-1 and M-23, are pharmacologically active and contribute to the drug's overall HMG-CoA reductase inhibitory effect. M-23 and the secondary metabolite M-24 exhibit potency similar to the parent compound, while M-1 is slightly less active. The metabolism of this compound is primarily mediated by CYP2C8 and CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. The provided experimental protocols offer a framework for the continued investigation of this compound's metabolism and the activity of its metabolites, which is essential for a comprehensive understanding of its pharmacology and toxicology. This in-depth knowledge is invaluable for drug development professionals in designing safer and more effective therapeutic agents.

References

Cerivastatin's Withdrawal: A Deep Dive into the Mechanisms of Rhabdomyolysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Cerivastatin, a potent synthetic statin, was voluntarily withdrawn from the global market in August 2001 due to an unacceptably high incidence of rhabdomyolysis, a severe and life-threatening form of muscle toxicity.[1][2] This document provides a comprehensive technical analysis of the core reasons behind this compound's withdrawal, with a specific focus on the molecular and pharmacokinetic mechanisms leading to rhabdomyolysis. We will explore the critical drug-drug interaction with gemfibrozil, the role of metabolic pathways, mitochondrial dysfunction, and the genetic factors that predisposed certain individuals to this adverse event. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the preclinical and clinical factors that contributed to this significant event in pharmaceutical history.

Introduction: The Rise and Fall of a Potent Statin

This compound was developed as a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] While demonstrating significant efficacy in lowering low-density lipoprotein (LDL) cholesterol, post-marketing surveillance revealed a disturbing trend of myopathy and rhabdomyolysis, particularly when co-administered with the fibrate gemfibrozil.[4][5] The incidence of rhabdomyolysis with this compound was found to be over 10-fold greater than with other statins.[4] This led to numerous hospitalizations and fatalities, ultimately prompting its worldwide withdrawal.[1][2] Understanding the multifaceted reasons for this failure is crucial for the development of safer and more effective therapeutics.

Quantitative Analysis of Rhabdomyolysis Incidence

The disproportionate risk of rhabdomyolysis associated with this compound, both as a monotherapy and in combination with other drugs, is evident in the quantitative data collected during its time on the market.

| Therapy | Incidence of Rhabdomyolysis (per 10,000 person-years) | Relative Risk vs. Other Statin Monotherapy |

| Atorvastatin, Pravastatin, or Simvastatin (Monotherapy) | 0.44[4][6][7] | 1.0 |

| This compound (Monotherapy) | 5.34[6] | ~12.1 |

| Fibrate (Monotherapy) | 2.82[6] | ~6.4 |

| Atorvastatin, Pravastatin, or Simvastatin + Fibrate | 5.98[6] | ~13.6 |

| This compound + Fibrate | 1035[6] | ~2352.3 |

Table 1: Comparative Incidence of Hospitalized Rhabdomyolysis with Lipid-Lowering Drugs. This table summarizes the stark difference in the incidence of rhabdomyolysis between this compound and other commonly prescribed statins, both as monotherapy and in combination with fibrates. The data clearly indicates a synergistic and dangerous interaction between this compound and fibrates.

| Parameter | Effect of Gemfibrozil on this compound Pharmacokinetics |

| Mean Increase in this compound AUC (Area Under the Curve) | 559% (range: 138% to 995%)[8] |

| Mean Increase in this compound Cmax (Peak Plasma Concentration) | 307% (range: 138% to 809%)[8] |

| Mean Increase in this compound Lactone AUC | 440% (range: 94% to 594%)[8] |

| Mean Increase in Metabolite M-1 AUC | 435% (range: 216% to 802%)[8] |

| Mean Decrease in Metabolite M-23 AUC | 22% (range: 11% to 74%)[8] |

Table 2: Pharmacokinetic Interaction between Gemfibrozil and this compound. This table quantifies the dramatic impact of gemfibrozil on the plasma concentrations of this compound and its metabolites. The significant increase in the systemic exposure to the parent drug and its lactone metabolite is a key contributor to the enhanced risk of myotoxicity.

Core Mechanisms of this compound-Induced Rhabdomyolysis

The heightened risk of rhabdomyolysis with this compound stemmed from a confluence of factors, including its intrinsic properties, significant drug-drug interactions, and individual patient susceptibilities.

The Critical Role of Drug-Drug Interactions: The Case of Gemfibrozil

The most significant factor in this compound-associated rhabdomyolysis was its co-administration with gemfibrozil. This interaction is a classic example of a pharmacokinetic mechanism leading to a severe adverse drug reaction.

-

Inhibition of Cytochrome P450 2C8 (CYP2C8): this compound is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4.[9] Gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of CYP2C8.[9][10][11] This inhibition blocks the primary metabolic clearance pathway for this compound, leading to a substantial increase in its plasma concentration.[8]

-

Inhibition of Organic Anion Transporting Polypeptide 1B1 (OATP1B1): OATP1B1 (encoded by the SLCO1B1 gene) is a hepatic uptake transporter responsible for clearing statins from the blood into the liver. Gemfibrozil and its glucuronide metabolite also inhibit OATP1B1, further reducing the hepatic clearance of this compound and increasing its systemic exposure.[11][12][13]

Figure 1: this compound and Gemfibrozil Interaction in the Liver. This diagram illustrates the dual inhibitory effect of gemfibrozil on both the hepatic uptake (via OATP1B1) and metabolism (via CYP2C8) of this compound, leading to increased systemic exposure.

Mitochondrial Toxicity

Lipophilic statins, including this compound, have been shown to exert direct toxic effects on skeletal muscle mitochondria.[14] This is a key mechanism contributing to myopathy.

-

Inhibition of the Electron Transport Chain: Studies have shown that lipophilic statins can inhibit complexes I, III, and IV of the mitochondrial respiratory chain.[15] This impairs ATP production, leading to cellular stress and damage.

-

Decreased Mitochondrial Membrane Potential: this compound has been observed to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[14]

-

Induction of Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c, leading to muscle cell death.[14]

Figure 2: Mitochondrial Toxicity Pathway of this compound. This diagram outlines the proposed mechanism by which this compound induces mitochondrial dysfunction, leading to apoptosis and ultimately contributing to rhabdomyolysis.

Disruption of Coenzyme Q10 Synthesis

Statins, by their primary mechanism of action, inhibit HMG-CoA reductase. This enzyme is upstream of the synthesis of not only cholesterol but also other essential molecules, including Coenzyme Q10 (CoQ10).[16][17][18] CoQ10 is a vital component of the electron transport chain in mitochondria. A reduction in CoQ10 levels could exacerbate mitochondrial dysfunction and contribute to myopathy.[17]

Figure 3: Inhibition of Coenzyme Q10 Synthesis by this compound. This diagram shows how this compound, by inhibiting HMG-CoA reductase, not only reduces cholesterol synthesis but also the production of Coenzyme Q10, a crucial mitochondrial coenzyme.

Genetic Predisposition

Genetic variations can significantly influence an individual's susceptibility to statin-induced myopathy. A key genetic factor identified is in the SLCO1B1 gene, which encodes the OATP1B1 transporter.[4] A common single nucleotide polymorphism (SNP) in this gene (c.521T>C; p.Val174Ala) is associated with reduced transporter function.[19] Individuals carrying the 'C' allele have decreased hepatic uptake of statins, leading to higher plasma concentrations and an increased risk of myopathy.[19]

Experimental Protocols

A variety of in vitro and in vivo experimental protocols were utilized to investigate the mechanisms of this compound-induced myotoxicity.

In Vitro Assessment of Mitochondrial Toxicity in L6 Rat Skeletal Muscle Cells

-

Objective: To determine the cytotoxic and mitochondrial effects of this compound.

-

Methodology:

-

Cell Culture: L6 rat skeletal muscle cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cytotoxicity Assay: Cells were treated with varying concentrations of this compound for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells were incubated with the fluorescent dye JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Assessment of β-oxidation: The rate of fatty acid β-oxidation was measured by quantifying the conversion of radiolabeled palmitate to acid-soluble products.

-

-

Key Findings: Lipophilic statins, including this compound, induced significant cell death, decreased mitochondrial membrane potential, and inhibited β-oxidation in L6 cells.[14]

In Vitro Inhibition of CYP2C8 and CYP3A4 by Gemfibrozil

-

Objective: To determine the inhibitory potential of gemfibrozil on the major metabolic pathways of this compound.

-

Methodology:

-

Microsomal Incubation: Human liver microsomes or recombinant CYP2C8 and CYP3A4 enzymes were incubated with this compound in the presence and absence of varying concentrations of gemfibrozil.

-

Metabolite Quantification: The formation of this compound's primary metabolites, M-1 (desmethylthis compound) and M-23 (hydroxy metabolite), was quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 and Ki Determination: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for gemfibrozil's inhibition of M-1 and M-23 formation were calculated.

-

-

Key Findings: Gemfibrozil potently inhibited the CYP2C8-mediated formation of M-23, with a much weaker effect on the formation of M-1, which is mediated by both CYP2C8 and CYP3A4.[9]

Figure 4: Experimental Workflow for CYP Inhibition Assay. This diagram outlines the key steps involved in an in vitro experiment to assess the inhibitory effect of gemfibrozil on the metabolism of this compound.

Conclusion and Implications for Drug Development

The withdrawal of this compound serves as a critical case study in drug safety and pharmacovigilance. The severe rhabdomyolysis associated with its use was not a result of a single mechanism but rather a "perfect storm" of factors: a potent drug with inherent mitochondrial toxicity, a significant and predictable pharmacokinetic drug-drug interaction that dramatically increased its systemic exposure, and underlying genetic susceptibilities in some patients.

For drug development professionals, the lessons learned from this compound are profound:

-

Thorough Characterization of Metabolic Pathways: A comprehensive understanding of a drug candidate's metabolic and transport pathways is paramount.

-

Proactive Investigation of Drug-Drug Interactions: Potential drug-drug interactions, especially with commonly co-prescribed medications, must be rigorously investigated early in development.

-

Consideration of Pharmacogenomics: The influence of common genetic variants on drug disposition and response should be evaluated to identify at-risk subpopulations.

-

Vigilant Post-Marketing Surveillance: Robust post-marketing surveillance systems are essential for detecting rare but serious adverse events that may not be apparent in pre-market clinical trials.

By integrating these principles into modern drug development paradigms, the pharmaceutical industry can strive to prevent similar events and ensure the development of safer and more effective medicines for all patients.

References

- 1. Withdrawal of this compound from the world market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Withdrawal of this compound from the world market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Severe Rhabdomyolysis Associated with the this compound-Gemfibrozil Combination Therapy: Report of a Case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Statin - Wikipedia [en.wikipedia.org]

- 5. Side Effects of Baycol (this compound): Interactions & Warnings [medicinenet.com]

- 6. Incidence of hospitalized rhabdomyolysis in patients treated with lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhabdomyolysis - Wikipedia [en.wikipedia.org]

- 8. Gemfibrozil greatly increases plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gemfibrozil inhibits CYP2C8-mediated this compound metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of this compound: analysis of the mechanism of the clinically relevant drug-drug interaction between this compound and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A screening study of drug-drug interactions in this compound users: an adverse effect of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Toxicity of statins on rat skeletal muscle mitochondria - ProQuest [proquest.com]

- 15. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. This compound, Genetic Variants, and the Risk of Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Cerivastatin Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a synthetic, enantiomerically pure statin, was once a highly potent agent for the management of hypercholesterolemia.[1][2][3][4] Marketed under the brand names Baycol and Lipobay, it distinguished itself through its high affinity for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, allowing for effective lipid-lowering at significantly lower doses compared to its contemporaries.[1][2][4] However, its promising therapeutic profile was overshadowed by a significant risk of severe rhabdomyolysis, particularly in combination with other medications, which ultimately led to its worldwide withdrawal from the market in 2001.[1][5][6] This guide provides a comprehensive overview of the molecular pharmacology of this compound sodium salt, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its primary pharmacological effect through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[1][7] By blocking this step, this compound reduces the intracellular pool of cholesterol in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation.[5][6]

The dihydroxyheptanoic acid moiety of the this compound molecule is the key functional group that binds to the active site of HMG-CoA reductase, competing with the endogenous substrate, HMG-CoA.[1] this compound was noted for being the most potent HMG-CoA reductase inhibitor among the statins available at the time.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology of this compound sodium salt.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Comparator Statins | Reference |

| IC50 | 1.1 nM | Lovastatin: 77 nM, Simvastatin: 66 nM, Pravastatin: 176 nM | [1] |

| Inhibitory Constant (Ki) | 1.3 x 10⁻⁹ M | Lovastatin: 150 x 10⁻⁹ M | [1] |

| Inhibitory Constant | 0.5 µg/L | - | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~60% | [4][5][8] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [7][8] |

| Elimination Half-life | 2-3 hours | [1][7][8][9] |

| Plasma Protein Binding | >99% (80% to albumin) | [5][8] |

| Metabolism | Hepatic (CYP2C8 and CYP3A4) | [1][8] |

| Excretion | ~70% in feces (as metabolites), ~30% in urine | [8] |

Table 3: Clinical Efficacy of this compound (8-week treatment)

| Dose | % Reduction in LDL Cholesterol | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Increase in HDL Cholesterol | Reference |

| 0.025 - 0.4 mg/day | 14.2 - 36.1% | Significant, dose-dependent | Significant, dose-dependent | Significant | [3] |

| 0.3 mg/day | 28 - 31% | - | - | - | [10] |

| 0.4 mg/day | 35.6% | - | 37% (in patients with baseline >250 mg/dl) | - | [3][11][12] |

| 0.8 mg/day | 41.8 - 44% | 29.9 - 30.8% | 11.2 - 22.9% | 3.2 - 8.7% | [10][12][13] |

Key Signaling Pathways Modulated by this compound

Beyond its primary lipid-lowering effects, this compound influences several intracellular signaling pathways, contributing to its pleiotropic effects.

HMG-CoA Reductase Pathway and Isoprenoid Synthesis

The inhibition of HMG-CoA reductase by this compound not only blocks cholesterol synthesis but also reduces the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[14][15][16][17] These molecules are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho.

Rho and Ras Signaling Pathways

The depletion of FPP and GGPP by this compound impairs the membrane localization and function of Ras and RhoA, respectively.[14][16][17] This disruption affects numerous downstream cellular processes.

-

RhoA Pathway: Inhibition of RhoA signaling by this compound leads to the disorganization of the actin cytoskeleton, which in turn inhibits endothelial cell migration and proliferation, contributing to its anti-angiogenic effects.[15][16] This pathway is also implicated in the activation of PPARα.[18][19]

-

Ras Pathway: While considered a subsidiary mechanism, the inhibition of Ras signaling can contribute to the anti-proliferative effects of this compound.[16]

Endothelial Nitric Oxide Synthase (eNOS) Pathway

This compound has been shown to improve endothelial function, partly through its effects on the eNOS pathway. It can upregulate eNOS expression and activity, leading to increased production of nitric oxide (NO), a key vasodilator and anti-atherosclerotic molecule.[20][21] This effect is thought to be independent of its lipid-lowering properties.[20][21] this compound can also prevent the downregulation of eNOS induced by inflammatory cytokines like TNF-α.[22] Furthermore, this compound activates endothelial calcium-activated potassium channels (BKCa), which contributes to increased NO production.[23]

Apoptosis Pathways

This compound can induce apoptosis in various cell types, including tumor cells and smooth muscle cells.[24][25][26][27] This pro-apoptotic effect is linked to the inhibition of the mevalonate pathway and the subsequent depletion of isoprenoids, particularly GGPP.[24][27] The mechanism involves the mitochondrial pathway of apoptosis, with the release of Smac/DIABLO and the activation of caspases 9 and 3.[25][28]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the HMG-CoA reductase enzyme.

General Protocol:

-

Enzyme Preparation: HMG-CoA reductase is typically purified from rat liver microsomes or expressed as a recombinant protein.

-

Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., potassium phosphate), a reducing agent (e.g., dithiothreitol), and the substrate, [¹⁴C]HMG-CoA.

-

Inhibitor Addition: Varying concentrations of this compound (and comparator statins) are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the cofactor NADPH.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).

-

Product Separation: The product, [¹⁴C]mevalonate, is separated from the unreacted substrate, typically by thin-layer chromatography or column chromatography.

-

Quantification: The amount of [¹⁴C]mevalonate formed is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of this compound on cell growth and programmed cell death.

General Protocol for Proliferation (e.g., using MDA-MB-231 cells):

-

Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

Assessment of Proliferation:

-

Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

-

MTT Assay: The metabolic activity of the cells, which correlates with cell number, is measured colorimetrically.

-

[³H]Thymidine Incorporation: The rate of DNA synthesis is determined by measuring the incorporation of radiolabeled thymidine.

-

-

Data Analysis: The proliferation of treated cells is compared to that of untreated control cells.

General Protocol for Apoptosis (e.g., using TUNEL assay):

-

Cell Culture and Treatment: As described for the proliferation assay.

-

Cell Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis. This involves labeling the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTP.

-

Microscopy or Flow Cytometry: The percentage of apoptotic (TUNEL-positive) cells is quantified using fluorescence microscopy or flow cytometry.

-

Data Analysis: The percentage of apoptotic cells in the treated groups is compared to the control group.

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.

General Protocol:

-

Cell Culture: Human microvascular endothelial cells (HMEC-1) are grown to confluence in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound, with or without angiogenic factors (e.g., bFGF, VEGF).

-

Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 8, 18, 24 hours).

-

Data Analysis: The rate of wound closure (cell migration into the denuded area) is quantified by measuring the change in the width of the scratch over time. The migration in treated groups is compared to that in the control group.

Conclusion

This compound sodium salt is a highly potent inhibitor of HMG-CoA reductase with a complex molecular pharmacology that extends beyond lipid-lowering. Its ability to modulate key signaling pathways, such as Rho/Ras, eNOS, and apoptosis, underscores the pleiotropic effects of statins. While its clinical use was terminated due to a high incidence of severe rhabdomyolysis, the study of this compound has provided valuable insights into the molecular mechanisms of statin action and the critical role of the mevalonate pathway in various cellular functions. This knowledge continues to be relevant for the development of safer and more effective therapies for cardiovascular disease and potentially other conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in primary hyperlipidemia--a multicenter analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Baycol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 10. Pharmacodynamics, safety, tolerability, and pharmacokinetics of the 0.8-mg dose of this compound in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. clinician.com [clinician.com]

- 14. academic.oup.com [academic.oup.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]

- 19. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. ahajournals.org [ahajournals.org]

- 22. This compound prevents tumor necrosis factor-alpha-induced downregulation of endothelial nitric oxide synthase: role of endothelial cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound activates endothelial calcium-activated potassium channels and thereby modulates endothelial nitric oxide production and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. academic.oup.com [academic.oup.com]

Cerivastatin: A Potency Analysis in Comparison to First-Generation Statins

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cerivastatin, a third-generation, synthetically derived HMG-CoA reductase inhibitor, exhibits markedly superior potency compared to its first-generation predecessors. This technical guide provides an in-depth analysis of this compound's inhibitory activity against HMG-CoA reductase, presenting comparative quantitative data, detailed experimental methodologies for potency determination, and visualizations of the relevant biochemical pathways. The data compiled herein demonstrates that this compound's high affinity for the target enzyme translates to significantly lower effective concentrations for cholesterol synthesis inhibition, a key consideration in drug development and therapeutic application.

Introduction

The inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a cornerstone of hypercholesterolemia management. First-generation statins, such as lovastatin, pravastatin, simvastatin, and fluvastatin, paved the way for effective lipid-lowering therapies. This compound emerged as a subsequent development, engineered for enhanced potency. This guide delves into the technical details underpinning the potency of this compound, offering a comparative perspective against the initial class of statin compounds.

Quantitative Comparison of Statin Potency

The potency of statins is primarily quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki) for the HMG-CoA reductase enzyme. Lower values for both parameters indicate higher potency.

Inhibitory Concentration (IC50) Values

The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

| Statin | IC50 (nM) | Cell Line/System | Reference |

| This compound | 1.0 - 1.2 | Human Hepatoma (HepG2) cells | [1] |

| Lovastatin | ~70 | Rat Hepatocytes | [2] |

| Pravastatin | 5900 | Rat Myotubes | [2] |

| Simvastatin | ~70 | Rat Hepatocytes | [2] |

| Fluvastatin | 70 - 1770 | Human Saphenous Vein Smooth Muscle Cells | [3] |

Table 1: Comparative IC50 values of this compound and first-generation statins. Note that cell types and experimental conditions can influence absolute values.

Binding Affinity (Ki) Values

The Ki value is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

| Statin | Ki (nM) | Enzyme Source | Reference |

| This compound | 1.3 | Rat Liver Microsomes | [1] |

| Lovastatin | 150 | Rat Liver Microsomes | [1] |

| Pravastatin | 250 | HMG-CoA Reductase | |

| Fluvastatin | 2-250 | HMG-CoA Reductase |

Table 2: Comparative Ki values of this compound and first-generation statins.

Experimental Protocols: HMG-CoA Reductase Activity Assay

The determination of IC50 and Ki values for statins relies on a robust HMG-CoA reductase activity assay. The most common method is a spectrophotometric assay that measures the rate of NADPH oxidation.

Principle

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

Materials

-

Purified HMG-CoA Reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)

-

Statin solutions (this compound and first-generation statins) of varying concentrations

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C)

Assay Procedure (96-well plate format)

-

Reagent Preparation:

-

Prepare a 1x Assay Buffer by diluting a concentrated stock with ultrapure water. Keep on ice.

-

Reconstitute NADPH and HMG-CoA reductase in the 1x Assay Buffer to their final desired concentrations. Keep on ice.

-

Prepare a series of dilutions of the statin inhibitors in the 1x Assay Buffer.

-

-

Assay Setup:

-

Set the spectrophotometer to 37°C and to read absorbance at 340 nm in kinetic mode.

-

In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Statin inhibitor solution (or buffer for the uninhibited control)

-

NADPH solution

-

-

To initiate the reaction, add the HMG-CoA substrate solution followed immediately by the HMG-CoA Reductase enzyme solution.

-

Mix the contents of the wells thoroughly, for example, by shaking the plate for 10 seconds.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 340 nm every 20-30 seconds for a total of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.

-

Plot the enzyme activity (rate) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Signaling Pathways and Experimental Visualizations

Statin Mechanism of Action: Inhibition of the Mevalonate Pathway

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition has downstream effects beyond the reduction of cholesterol synthesis.

Caption: Statin Inhibition of the HMG-CoA Reductase Pathway.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory potency of a statin compound.

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

Discussion

The compiled data unequivocally demonstrates the superior potency of this compound in comparison to first-generation statins. With a Ki value of 1.3 nM, this compound exhibits a binding affinity for HMG-CoA reductase that is approximately 100-fold greater than that of lovastatin.[1] This enhanced affinity translates to a significantly lower IC50 value, indicating that a much lower concentration of this compound is required to achieve 50% inhibition of cholesterol synthesis in cellular assays.[1]

The high potency of this compound is attributed to its unique chemical structure, which allows for more extensive and favorable interactions within the active site of the HMG-CoA reductase enzyme. While all statins share a pharmacophore that mimics the natural substrate, HMG-CoA, the specific side chains and ring structures of this compound contribute to its enhanced binding.

It is important to note that while in vitro potency is a critical parameter, other pharmacokinetic and pharmacodynamic factors, such as absorption, distribution, metabolism, and excretion, also play a crucial role in the overall clinical efficacy and safety profile of a statin.

Conclusion

This compound stands out as a highly potent inhibitor of HMG-CoA reductase, surpassing the first generation of statins by a significant margin in both binding affinity and cellular inhibitory activity. The technical data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, underscoring the molecular basis for this compound's enhanced potency. This understanding is vital for the rational design and evaluation of future lipid-lowering therapies.

References

- 1. Preclinical review of this compound sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HMG-CoA Reductase Assay Kit sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of Cerivastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia.[1] While its primary mechanism of action is the inhibition of cholesterol biosynthesis, a growing body of evidence has revealed a range of beneficial effects independent of its lipid-lowering properties.[2][3][4] These "pleiotropic" effects, which include anti-inflammatory, antioxidant, and direct vascular actions, position this compound as a molecule of significant interest for broader therapeutic applications.[4] This technical guide provides an in-depth overview of the non-lipid-lowering mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Pleiotropic Mechanisms of this compound

This compound's pleiotropic effects are largely attributed to its inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6][7] These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins such as Ras and Rho.[7][8] By disrupting the function of these signaling molecules, this compound influences a multitude of cellular processes.

Enhancement of Endothelial Function

This compound has been shown to improve endothelial function, a critical factor in maintaining vascular health.[9][10] This is primarily achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability.[9][11] NO is a potent vasodilator and plays a key role in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.

Key Quantitative Data:

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Effect | Reference |

| Flow-Mediated Dilatation | Elderly Diabetic Patients | 0.15 mg/day for 3 days | Significant increase | [9][10] |

| Plasma Nitrite/Nitrate | Elderly Diabetic Patients | 0.15 mg/day for 3 days | Increased from 16.9 ± 3.4 to 22.0 ± 3.7 µmol/L | [9][10] |

| eNOS Expression | Human Endothelial Cells | Not specified | Increased by 118 ± 6% | [12] |

| Spontaneous NO Release | Human Endothelial Cells | Not specified | Increased by 53 ± 6% | [12] |

| Stimulated NO Release (Acetylcholine) | Human Endothelial Cells | Not specified | Increased by 47 ± 5% | [12] |

| Capillary Density | Wild-type mice with hind-limb ischemia | Not specified | Significantly increased | [11] |

Signaling Pathway: this compound and eNOS Activation

This compound's influence on eNOS is multifaceted. It can increase eNOS expression and also activate the enzyme through the PI3K/Akt signaling pathway. Inhibition of RhoA geranylgeranylation by this compound is a key upstream event.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. This compound exhibits potent anti-inflammatory properties by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines.[13][14] This is achieved, in part, by inhibiting the activation of transcription factors like NF-κB.[7][15]

Key Quantitative Data:

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Effect | Reference |

| TNF-α Expression | Mouse model of vascular injury | 1 mg/kg/day | Significantly inhibited | [14] |

| IL-1β Expression | Mouse model of vascular injury | 1 mg/kg/day | Significantly inhibited | [14] |

| Soluble VCAM-1 | Elderly Diabetic Patients | 0.15 mg/day for 3 days | Tended to decrease | [9][10] |

| Macrophage Accumulation | Rabbit atheroma | 0.6 mg/kg/day for 32 weeks | Diminished | [16] |

Experimental Workflow: Investigating Anti-Inflammatory Effects

A common workflow to assess the anti-inflammatory effects of this compound involves inducing an inflammatory response in a relevant cell type and measuring inflammatory markers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pleiotropic Effect of Statins: Beyond Cholesterol Reduction [journals.ekb.eg]

- 3. Pleiotropic effects of statins: moving beyond cholesterol control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. Pleiotropic effects of statin therapy: molecular mechanisms and clinical results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a hydroxymethylglutaryl coenzyme a reductase inhibitor, improves endothelial function in elderly diabetic patients within 3 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Endothelial nitric oxide synthase is essential for the HMG-CoA reductase inhibitor this compound to promote collateral growth in response to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound potentiates nitric oxide release and enos expression through inhibition of isoprenoids synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of this compound in vascular injury independent of serum cholesterol and blood pressure lowering effects in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. circ.ahajournals.org [circ.ahajournals.org]

Cerivastatin: An In-depth Analysis of Initial Clinical Trial Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial findings concerning the efficacy of cerivastatin, a third-generation 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. This compound, though later withdrawn from the market due to safety concerns, demonstrated significant potency in early clinical development for the treatment of hypercholesterolemia.[1][2][3] This document summarizes key quantitative data from Phase II and III trials, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data

Initial clinical trials consistently demonstrated this compound's dose-dependent efficacy in reducing key lipid parameters in patients with primary hypercholesterolemia.[1][4] The following tables summarize the quantitative findings from pivotal Phase II and III studies, offering a clear comparison of its lipid-lowering capabilities at various dosages.

Table 1: Dose-Dependent Efficacy of this compound on LDL Cholesterol

| This compound Daily Dose | Mean LDL Cholesterol Reduction (%) | Study Phase |

| 0.025 mg | 11.0 - 12.0 | IIb/III |

| 0.05 mg | Not explicitly detailed | IIa |

| 0.1 mg | Not explicitly detailed | IIa |

| 0.2 mg | 30.5 | IIa |

| 0.3 mg | 32.5 | Not specified |

| 0.4 mg | 35.6 - 40.8 | IIb/III |

| 0.8 mg | 40.8 - 44.0 | Not specified |

Data compiled from multiple sources.[1][5][6][7][8][9]

Table 2: Efficacy of this compound on Total Cholesterol, Triglycerides, and HDL Cholesterol

| This compound Daily Dose | Mean Total Cholesterol Reduction (%) | Mean Triglyceride Reduction (%) | Mean HDL Cholesterol Increase (%) |

| 0.025 mg - 0.8 mg | 8.0 - 28.8 | 9.0 - 21.4 | ~5 (not dose-dependent) |

| 0.4 mg | 26.8 | Significant reduction in hypertriglyceridemic patients | Significant increase |

| 0.8 mg | 23.0 - 30.8 | 11.2 | 3.2 |

Data compiled from multiple sources.[1][5][7][8][9]

Table 3: Comparative Efficacy of this compound with Other Statins

| Treatment | Mean LDL Cholesterol Reduction (%) | Study Details |

| This compound 0.3 mg | 30.2 | 6-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study |

| Atorvastatin 10 mg | 37.7 | 6-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study |

Data from a comparative study.[10]

A review of multiple trials indicated that this compound was approximately 250-fold more potent than fluvastatin, 20-fold more potent than atorvastatin, and 5.5-fold more potent than rosuvastatin in reducing LDL cholesterol.[5]

Experimental Protocols of Key Clinical Trials